molecular formula C17H20N4O B3891598 [4-[6-(Dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone

[4-[6-(Dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone

Cat. No.: B3891598
M. Wt: 296.37 g/mol
InChI Key: YWHCELOLPHNBNI-UHFFFAOYSA-N
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Description

[4-[6-(Dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone is an organic compound belonging to the class of dialkylarylamines. These compounds are characterized by an amino group linked to two aliphatic chains and one aromatic group

Preparation Methods

The synthesis of [4-[6-(Dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone involves several steps. One common method includes the formation of C-N bonds through nucleophilic substitution reactions. For instance, the synthesis of similar pyrimidine derivatives often involves the use of reagents such as DMC, DABCO, and DMB . Industrial production methods typically involve the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable .

Chemical Reactions Analysis

[4-[6-(Dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Pd/C, H2, and EtOH for reduction, and NaHCO3 and CH3I for substitution . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [4-[6-(Dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as adenosine kinase . This interaction leads to the inhibition of enzyme activity, which in turn affects various cellular pathways. The compound’s structure allows it to bind effectively to its targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar compounds to [4-[6-(Dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone include other pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-[6-(dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-20(2)16-11-15(18-12-19-16)13-5-7-14(8-6-13)17(22)21-9-3-4-10-21/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHCELOLPHNBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)C2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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